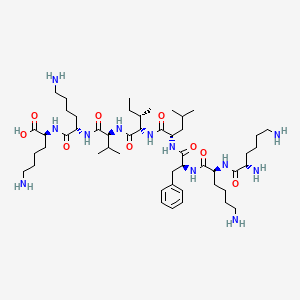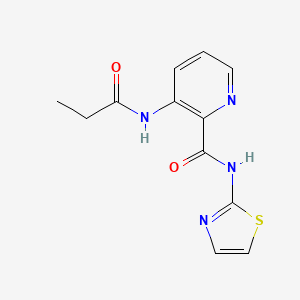
L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine: is a synthetic peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino group of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high purity and yield. The process is optimized for efficiency and scalability, often incorporating high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Typically involves the oxidation of amino acid side chains, such as methionine or cysteine residues.
Reduction: Reduction of disulfide bonds in cysteine residues.
Substitution: Nucleophilic substitution reactions involving amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of activating agents like EDC or NHS.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or disrupt cell membranes, contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- L-Phenylalanyl-L-valyl-L-isoleucyl-L-α-aspartyl-L-α-aspartyl-L-lysyl-L-serine
- L-α-Glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginylglycine
Uniqueness
L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its multiple lysine residues contribute to its high positive charge, enhancing its interaction with negatively charged biological molecules and surfaces.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
569655-14-7 |
|---|---|
分子式 |
C50H90N12O9 |
分子量 |
1003.3 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H90N12O9/c1-7-33(6)42(49(69)61-41(32(4)5)48(68)57-37(23-13-17-27-53)44(64)58-38(50(70)71)24-14-18-28-54)62-47(67)39(29-31(2)3)59-46(66)40(30-34-19-9-8-10-20-34)60-45(65)36(22-12-16-26-52)56-43(63)35(55)21-11-15-25-51/h8-10,19-20,31-33,35-42H,7,11-18,21-30,51-55H2,1-6H3,(H,56,63)(H,57,68)(H,58,64)(H,59,66)(H,60,65)(H,61,69)(H,62,67)(H,70,71)/t33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChIキー |
UUWSZJYEWITZNV-IIMOKITMSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4,6-Methano-2h-pyrano[3,2-b]pyridine](/img/structure/B12582661.png)
![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)

![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
